N-ethyl-N-(2-ethylbutyl)-4-sulfamoylbutanamide
Description
N-ethyl-N-(2-ethylbutyl)-4-sulfamoylbutanamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by its unique structure, which includes an ethyl group, an ethylbutyl group, and a sulfamoyl group attached to a butanamide backbone.
Properties
IUPAC Name |
N-ethyl-N-(2-ethylbutyl)-4-sulfamoylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O3S/c1-4-11(5-2)10-14(6-3)12(15)8-7-9-18(13,16)17/h11H,4-10H2,1-3H3,(H2,13,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEWMTBQKLOXCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN(CC)C(=O)CCCS(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(2-ethylbutyl)-4-sulfamoylbutanamide typically involves the following steps:
Formation of the Butanamide Backbone: The initial step involves the preparation of the butanamide backbone through the reaction of butanoic acid with ammonia or an amine under acidic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the butanamide with sulfamoyl chloride in the presence of a base such as pyridine.
Alkylation: The final step involves the alkylation of the amide nitrogen with ethyl and 2-ethylbutyl groups using alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-(2-ethylbutyl)-4-sulfamoylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the sulfamoyl group.
Scientific Research Applications
N-ethyl-N-(2-ethylbutyl)-4-sulfamoylbutanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N-ethyl-N-(2-ethylbutyl)-4-sulfamoylbutanamide involves:
Molecular Targets: The compound targets specific enzymes or receptors in biological systems.
Pathways Involved: It interferes with metabolic pathways, particularly those involving the synthesis of essential biomolecules.
Effects: The compound exerts its effects by inhibiting enzyme activity or blocking receptor sites, leading to the disruption of normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-N-(2-ethylbutyl)-4-fluoro-1H-pyrazole-3-carboxamide
- N-ethyl-N-(2-ethylbutyl)-4-(propylamino)benzamide
Uniqueness
N-ethyl-N-(2-ethylbutyl)-4-sulfamoylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
